

Spectroscopic Characterization of Boeravinone B: Application Notes and Protocols

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Compound of Interest

Compound Name: Boeravinone B

Cat. No.: B173848

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Abstract

Boeravinone B, a rotenoid isolated from the medicinal plant *Boerhaavia diffusa*, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and comprehensive characterization of this bioactive compound is paramount for quality control, standardization of herbal formulations, and further drug development. This document provides a detailed overview of the spectroscopic methods for the characterization of **Boeravinone B**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to serve as a practical guide for researchers.

Chemical and Physical Properties

Boeravinone B is a rotenoid, a class of isoflavonoids, with the following properties:

Property	Value
IUPAC Name	6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Molecular Formula	C ₁₇ H ₁₂ O ₆
Molecular Weight	312.27 g/mol
Appearance	Yellow amorphous solid
Class	Rotenoid (Isoflavonoid)

Spectroscopic Data

A summary of the key spectroscopic data for the structural elucidation of **Boeravinone B** is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural assignment of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of **Boeravinone B**.

Table 1: ¹H NMR Spectroscopic Data for **Boeravinone B**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1	8.16	d	8.8
2	6.93	dd	8.8, 2.4
3	6.86	d	2.4
4	-	-	-
4a	-	-	-
6	5.83	s	-
6a	-	-	-
7	-	-	-
8	6.44	s	-
9	-	-	-
10-CH ₃	2.11	s	-
11	-	-	-
12	-	-	-
12a	-	-	-

Table 2: ¹³C NMR Spectroscopic Data for **Boeravinone B**

Position	Chemical Shift (δ) ppm
1	129.8
2	112.9
3	110.1
4	164.5
4a	108.8
6	101.9
6a	145.2
7	157.5
8	96.5
9	159.1
10	107.8
10-CH ₃	7.7
11	156.4
12	182.1
12a	111.2

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of **Boeravinone B**.

Table 3: Mass Spectrometric Data for **Boeravinone B**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-ESI-MS	Positive	313.0707	[M+H] ⁺
HR-ESI-MS	Negative	311.0550	[M-H] ⁻
LC-MS	Positive	394	[M+H] ⁺

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **Boeravinone B** molecule.

Table 4: FTIR Spectroscopic Data for **Boeravinone B**

Wavenumber (cm ⁻¹)	Interpretation
~3400	O-H stretching (phenolic hydroxyl groups)
~1650	C=O stretching (conjugated ketone)
~1620, 1590, 1450	C=C stretching (aromatic rings)
~1100-1300	C-O stretching (ethers, phenols)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of **Boeravinone B**.

Table 5: UV-Vis Spectroscopic Data for **Boeravinone B**

Solvent	λ_{max} (nm)
Methanol/Acetonitrile	290 - 320 (characteristic range), ~305

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Boeravinone B**.

NMR Spectroscopy

Objective: To acquire ^1H , ^{13}C , and 2D NMR spectra for the structural elucidation of **Boeravinone B**.

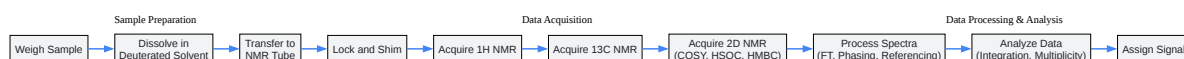
Materials:

- **Boeravinone B** sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes (5 mm)
- NMR spectrometer (400 MHz or higher recommended)

Protocol:

- Sample Preparation:
 - Accurately weigh the **Boeravinone B** sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution and line shape.
- Data Acquisition:

- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a $30\text{--}45^\circ$ pulse angle, a spectral width of $12\text{--}16$ ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- 2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC). These are crucial for unambiguous signal assignment.
- Data Processing:
 - Apply Fourier transformation to the acquired FIDs.
 - Phase the spectra correctly.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the ^1H NMR signals and analyze the multiplicities and coupling constants.
 - Assign the ^1H and ^{13}C NMR signals based on chemical shifts, coupling patterns, and 2D NMR correlations.



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NMR Experimental Workflow

Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental formula of **Boeravinone B**.

Materials:

- **Boeravinone B** sample
- HPLC-grade solvent (e.g., methanol, acetonitrile)
- Formic acid or ammonium hydroxide (for enhancing ionization)
- High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Boeravinone B** (approx. 1-10 µg/mL) in the chosen solvent.
 - Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide (0.1%) for negative ion mode to facilitate ionization.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
 - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
- Data Analysis:
 - Determine the m/z value of the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).

- Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

FTIR Spectroscopy

Objective: To identify the functional groups present in **Boeravinone B**.

Materials:

- **Boeravinone B** sample (1-2 mg)
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the **Boeravinone B** sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
 - Transfer the mixture to a pellet die.
 - Press the mixture under high pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λ_{max}) of **Boeravinone B**.

Materials:

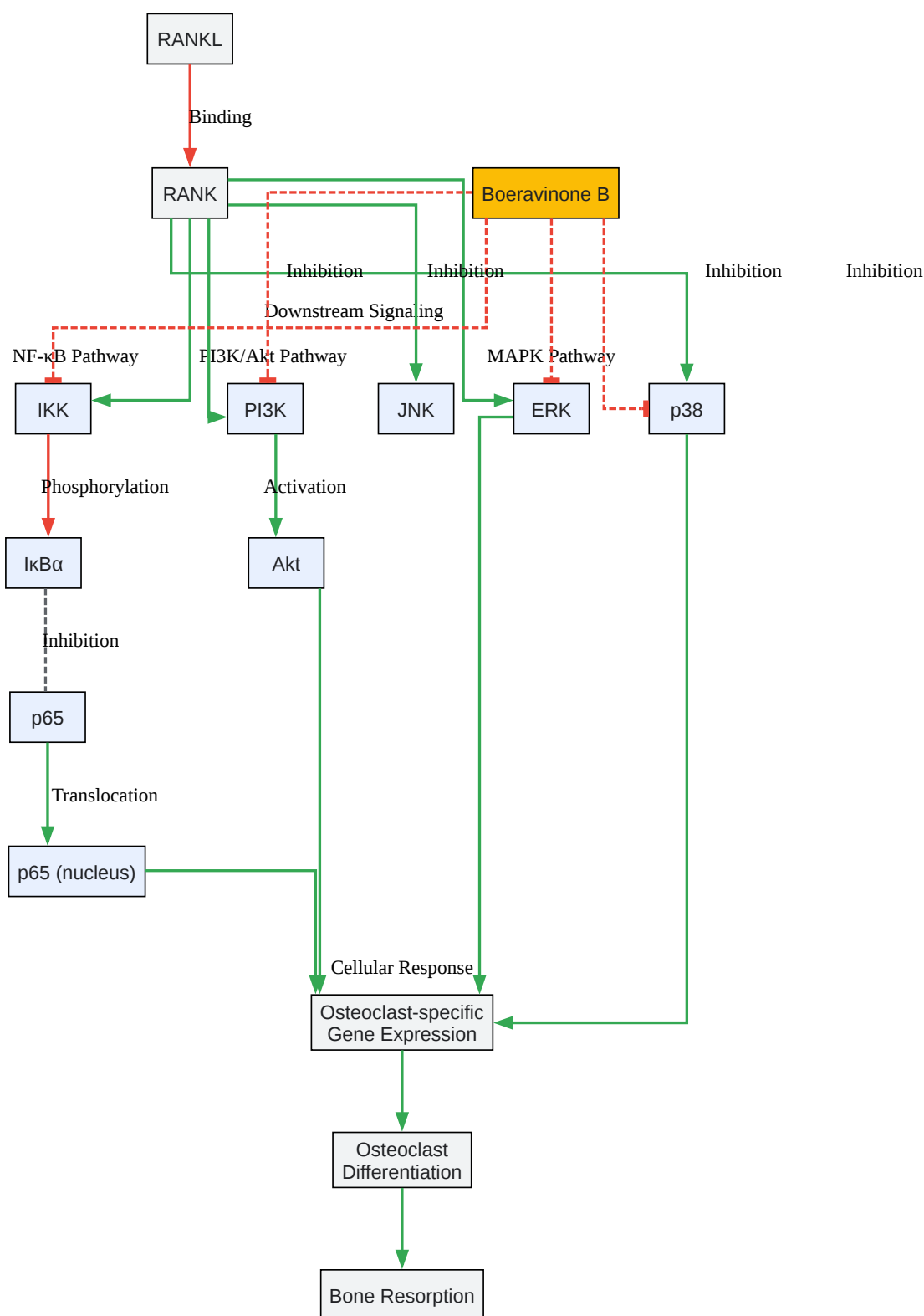
- **Boeravinone B** sample
- UV-grade solvent (e.g., methanol, ethanol)
- Quartz cuvettes
- UV-Vis spectrophotometer

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of **Boeravinone B** in the chosen UV-grade solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λ_{max} .
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record the baseline.
 - Replace the blank cuvette with the sample cuvette.
 - Scan the sample over a wavelength range of 200-600 nm.
- Data Analysis:
 - Determine the wavelength(s) of maximum absorbance (λ_{max}) from the spectrum.

Signaling Pathway Modulation by Boeravinone B

Recent studies have shown that **Boeravinone B** exerts its biological effects by modulating key cellular signaling pathways. For instance, it has been demonstrated to inhibit osteoclast differentiation by downregulating the RANKL/RANK signaling pathway.^{[2][3]} This involves the modulation of downstream pathways including NF- κ B, MAPK, and PI3K/Akt.^{[2][3]}



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- To cite this document: BenchChem. [Spectroscopic Characterization of Boeravinone B: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173848#spectroscopic-characterization-of-boeravinone-b>]

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